Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO3S/c1-2-26-13(24)10-9(8-6-4-3-5-7-8)11(27-12(10)23)14(25,15(17,18)19)16(20,21)22/h3-7,25H,2,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGTJDPVJHJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-phenylthiophene-3-carboxylate (CAS No: 380345-50-6) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Structure and Composition
This compound has the following chemical structure:
- Molecular Formula : C16H13F6NO3S
- Molecular Weight : 399.34 g/mol
- CAS Number : 380345-50-6
The compound features a thiophene ring substituted with an ethyl carboxylate group and a hexafluoroalkyl moiety, which contributes to its unique chemical properties and biological activities.
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives. This compound was evaluated for its antibacterial activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of various thiophene derivatives:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Results :
- The compound exhibited significant antibacterial properties with MIC values ranging from 0.05 to 0.1 mg/mL against Staphylococcus aureus and Bacillus subtilis.
This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of thiophene derivatives have also been documented. This compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines.
Findings:
In vitro assays indicated that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Properties
The anticancer potential of this compound was explored through various cell line studies.
Experimental Results:
In cell viability assays using human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results :
- The compound showed IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF7 cells after 48 hours of treatment.
These results indicate that this compound has promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
